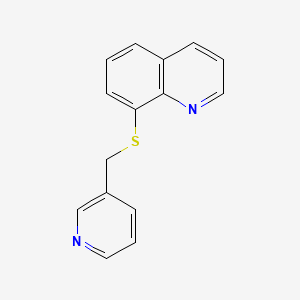
8-(3-Pyridinylmethylthio)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(3-Pyridinylmethylthio)quinoline is a heterocyclic compound that features a quinoline core substituted with a pyridinylmethylthio group at the 8-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Pyridinylmethylthio)quinoline typically involves the formation of the quinoline core followed by the introduction of the pyridinylmethylthio group. One common method involves the Friedländer synthesis, where an o-aminoaryl ketone reacts with a carbonyl compound under acidic or basic conditions to form the quinoline ring. The pyridinylmethylthio group can then be introduced via nucleophilic substitution reactions using appropriate thiol reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthetic routes, often employing continuous flow reactors to enhance reaction efficiency and yield. Catalysts such as transition metals may be used to facilitate the reactions, and green chemistry principles are often applied to minimize environmental impact.
化学反应分析
Types of Reactions
8-(3-Pyridinylmethylthio)quinoline can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced under hydrogenation conditions to form tetrahydroquinoline derivatives.
Substitution: The pyridinylmethylthio group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas are typical.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
8-(3-Pyridinylmethylthio)quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of materials with specific electronic or photophysical properties.
作用机制
The mechanism of action of 8-(3-Pyridinylmethylthio)quinoline involves its interaction with various molecular targets, including enzymes and receptors. The quinoline core can intercalate with DNA, disrupting replication and transcription processes, while the pyridinylmethylthio group can modulate the compound’s binding affinity and specificity. Pathways involved may include inhibition of key enzymes in metabolic pathways or interference with signal transduction mechanisms.
相似化合物的比较
Similar Compounds
Quinoline: The parent compound, known for its broad range of biological activities.
8-Hydroxyquinoline: A derivative with significant antimicrobial and chelating properties.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Uniqueness
8-(3-Pyridinylmethylthio)quinoline is unique due to the presence of the pyridinylmethylthio group, which can enhance its biological activity and specificity compared to other quinoline derivatives. This structural modification allows for the exploration of new therapeutic applications and the development of compounds with improved efficacy and reduced side effects.
属性
IUPAC Name |
8-(pyridin-3-ylmethylsulfanyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2S/c1-5-13-6-3-9-17-15(13)14(7-1)18-11-12-4-2-8-16-10-12/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWRMPQTHMXHJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)SCC3=CN=CC=C3)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
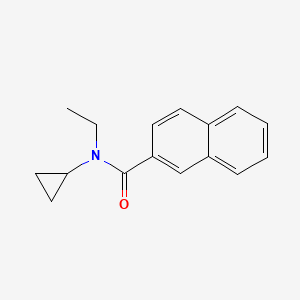

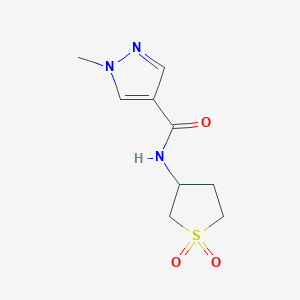
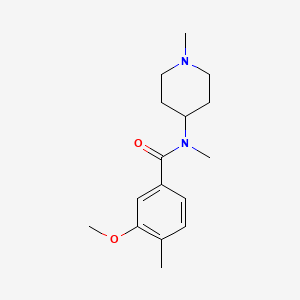
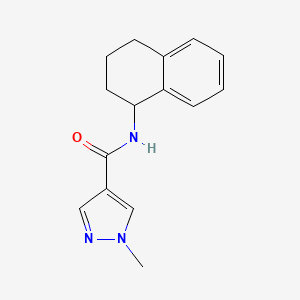
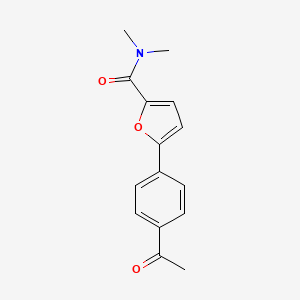
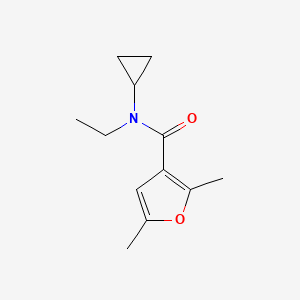
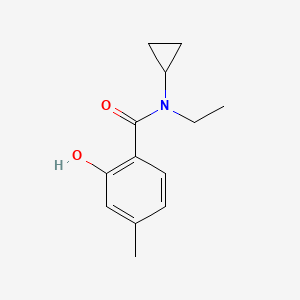
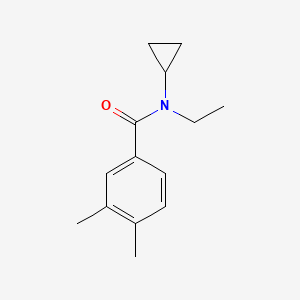


![1-cyclopentyl-N-[[3-(methanesulfonamido)phenyl]methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7502427.png)
![N-benzyl-N-tert-butyl-2-[[5-(4-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7502430.png)
![4-[[3-(2,4-Dimethylphenyl)propanoylamino]methyl]benzoic acid](/img/structure/B7502431.png)
